molecular formula C31H45NO6S B2606978 Diethyl 5-(4-(2,4-di-tert-pentylphenoxy)butanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 307341-21-5

Diethyl 5-(4-(2,4-di-tert-pentylphenoxy)butanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2606978
CAS No.: 307341-21-5
M. Wt: 559.76
InChI Key: MMTFJLMACDTARU-UHFFFAOYSA-N
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Description

Diethyl 5-(4-(2,4-di-tert-pentylphenoxy)butanamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate ester featuring a 4-(2,4-di-tert-pentylphenoxy)butanamido substituent at the 5-position.

Properties

IUPAC Name

diethyl 5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45NO6S/c1-10-30(6,7)21-16-17-23(22(19-21)31(8,9)11-2)38-18-14-15-24(33)32-27-25(28(34)36-12-3)20(5)26(39-27)29(35)37-13-4/h16-17,19H,10-15,18H2,1-9H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTFJLMACDTARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(4-(2,4-di-tert-pentylphenoxy)butanamido)-3-methylthiophene-2,4-dicarboxylate involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-(2,4-di-tert-pentylphenoxy)butyric acid, which is then converted into the corresponding butanamido derivative. This intermediate is then reacted with diethyl 3-methylthiophene-2,4-dicarboxylate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and cyclization, with careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(4-(2,4-di-tert-pentylphenoxy)butanamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenoxy and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenoxy or thiophene rings.

Scientific Research Applications

Diethyl 5-(4-(2,4-di-tert-pentylphenoxy)butanamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 5-(4-(2,4-di-tert-pentylphenoxy)butanamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in substituents at the 5-position of the thiophene ring:

Compound Name Substituent at 5-Position Notable Features References
Diethyl 5-[(2-hydroxy-1-naphthyl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate 2-Hydroxy-1-naphthylmethylideneamino Schiff base formation; planar thiophene and aromatic rings; hydrogen bonding
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido Simple amide substituent; used as a precursor in heterocyclic synthesis
Diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate 3-(Azepan-1-yl)propanamido Azepane ring introduces basicity; potential pharmaceutical intermediate
Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate Thienopyrimidinyl-sulfanylacetyl Heterocyclic sulfur-containing group; high molecular weight (493.6 g/mol)
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate 2-Chloroacetamido Reactive chloro group; used in further functionalization reactions

Key Observations :

  • Steric Effects: The tert-pentylphenoxy group in the target compound likely reduces solubility in polar solvents compared to smaller substituents like acetamido .
  • Electronic Effects: Electron-withdrawing groups (e.g., chloroacetamido) enhance electrophilicity, while bulky groups (e.g., thienopyrimidinyl) may hinder reactivity .

Physical and Chemical Properties

Property Diethyl 5-(4-(2,4-Di-tert-pentylphenoxy)butanamido)-3-methylthiophene-2,4-dicarboxylate (Inferred) Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Diethyl 5-[(2-hydroxy-1-naphthyl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate
Melting Point Not reported Not reported Not reported
Solubility Low (due to bulky tert-pentylphenoxy) Moderate (polar aprotic solvents) Low (hydrogen-bonded crystalline structure)
Crystal System Not reported Monoclinic Monoclinic

Notes:

  • Bulkier substituents (e.g., tert-pentylphenoxy) reduce solubility but enhance thermal stability.
  • Hydrogen-bonding networks in Schiff base derivatives improve crystallinity .

Biological Activity

Diethyl 5-(4-(2,4-di-tert-pentylphenoxy)butanamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C40H51ClN2O7
  • Molecular Weight : 707.3 g/mol
  • CAS Number : 53918-53-9
  • Structural Features : The compound features a thiophene ring and multiple functional groups that contribute to its reactivity and biological properties.

The biological activity of this compound is primarily linked to its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR gamma. PPAR gamma is a critical regulator of glucose metabolism and fatty acid storage, making it a target for antidiabetic drugs. Compounds that activate PPAR gamma can enhance insulin sensitivity and reduce inflammation.

Antidiabetic Potential

Research indicates that derivatives similar to this compound exhibit significant antidiabetic effects. For instance, thiazolidinedione derivatives have shown promise in activating PPAR gamma and inhibiting nitric oxide production induced by lipopolysaccharides (LPS), which is relevant in the context of diabetes-related inflammation .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Mitsunobu reaction for coupling hydrophobic segments with functionalized thiophene derivatives. The synthetic pathway can be summarized as follows:

  • Formation of Thiophene Derivative : Starting from commercially available thiophene carboxylic acids.
  • Coupling Reaction : Utilizing the Mitsunobu reaction to attach the butanamido group to the thiophene core.
  • Final Esterification : Converting the carboxylic acid groups into diethyl esters.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • PPAR Activation Studies : A study demonstrated that certain thiazolidinedione derivatives significantly activate PPAR gamma, leading to improved insulin sensitivity in cellular models .
  • Inflammation Modulation : Research has shown that compounds with similar structures can inhibit LPS-induced nitric oxide production in macrophages, suggesting anti-inflammatory properties that may be beneficial in treating metabolic disorders .
  • Structure-Activity Relationship (SAR) : An investigation into various derivatives highlighted that modifications on the phenoxy and thiophene rings significantly influence biological activity, emphasizing the importance of structural optimization in drug design .

Data Table: Biological Activity Overview

Compound NameBiological ActivityMechanismReference
This compoundAntidiabeticPPAR gamma activation
Thiazolidinedione DerivativesInsulin sensitizationPPAR gamma activation
Phenoxy DerivativesAnti-inflammatoryNO production inhibition

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